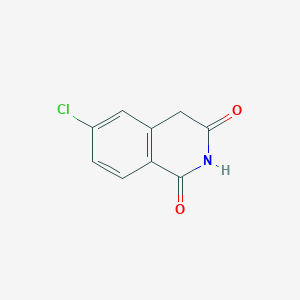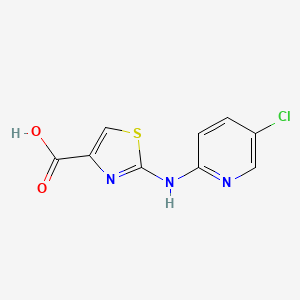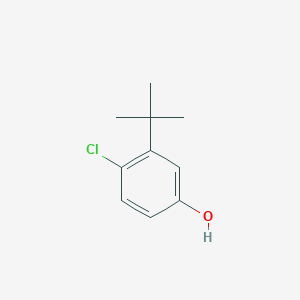
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with acetyl, hydroxy, and propyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide typically involves the acylation of 4-acetyl-3-hydroxy-2-propylphenylamine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of 4-acetyl-3-keto-2-propylphenylacetamide.
Reduction: Formation of 4-acetyl-3-hydroxy-2-propylphenylmethanol.
Substitution: Formation of N1-(4-acetyl-3-hydroxy-2-propylphenyl)alkylacetamide.
Aplicaciones Científicas De Investigación
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N1-(4-acetyl-3-hydroxyphenyl)acetamide
- N1-(4-acetyl-2-propylphenyl)acetamide
- N1-(3-hydroxy-2-propylphenyl)acetamide
Uniqueness
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide is unique due to the specific combination of functional groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
69049-54-3 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-(4-acetyl-3-hydroxy-2-propylphenyl)acetamide |
InChI |
InChI=1S/C13H17NO3/c1-4-5-11-12(14-9(3)16)7-6-10(8(2)15)13(11)17/h6-7,17H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
LTLVDDLKVWMGQV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1O)C(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


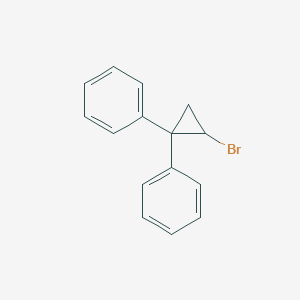
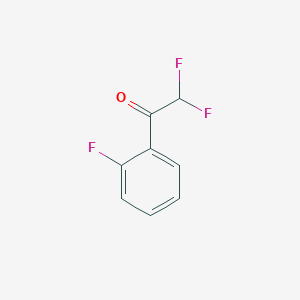
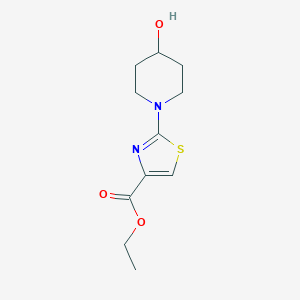
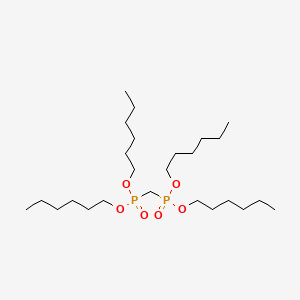
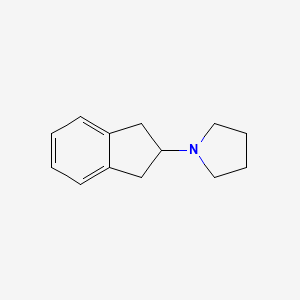
![Acetamide, N-methoxy-2-[(4-methoxyphenyl)methoxy]-N-methyl-](/img/structure/B8772457.png)
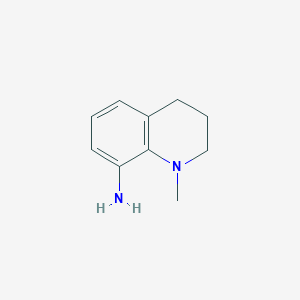
![5-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8772467.png)
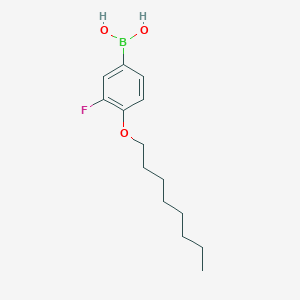
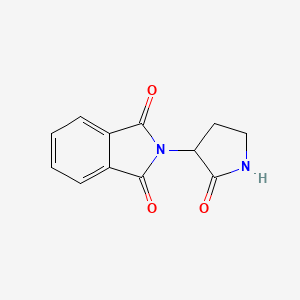
![1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one, 7,8-bis(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8772479.png)
